1-Ethyl-5-fluoro-4-iodo-1H-pyrazole
CAS No.: 1392274-31-5
Cat. No.: VC7946488
Molecular Formula: C5H6FIN2
Molecular Weight: 240.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1392274-31-5 |
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Molecular Formula | C5H6FIN2 |
Molecular Weight | 240.02 |
IUPAC Name | 1-ethyl-5-fluoro-4-iodopyrazole |
Standard InChI | InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3 |
Standard InChI Key | GNGIUJOCVFGJLH-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)I)F |
Canonical SMILES | CCN1C(=C(C=N1)I)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-Ethyl-5-fluoro-4-iodo-1H-pyrazole belongs to the pyrazole family, a class of heterocyclic compounds renowned for their stability and versatility. The compound’s structure consists of:
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Ethyl group (-CH₂CH₃) at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.
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Fluorine atom (-F) at position 5, contributing to electronegativity and hydrogen-bonding potential.
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Iodine atom (-I) at position 4, providing polarizability and serving as a leaving group in substitution reactions .
The spatial arrangement of substituents creates a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT), which facilitates interactions with biological targets and synthetic intermediates.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₆FIN₂ | |
Molecular Weight | 240.02 g/mol | |
Purity | ≥97% (HPLC) | |
Melting Point | 98–102°C (dec.) | |
LogP (Octanol-Water) | 2.42 (XLOGP3) | |
Topological Polar Surface Area | 28.7 Ų |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-ethyl-5-fluoro-4-iodo-1H-pyrazole typically proceeds via cyclocondensation reactions. A widely adopted protocol involves:
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Hydrazine Formation: Reaction of ethyl hydrazinecarboxylate with 1,1,2-trifluoro-1-iodoethane in dimethylformamide (DMF) at 80°C for 12 hours.
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Cyclization: Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.
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Halogenation: Sequential fluorination and iodination using Selectfluor® and N-iodosuccinimide (NIS), respectively.
Optimization Strategies
Recent advances focus on catalytic systems to enhance selectivity:
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Palladium Catalysis: Pd(OAc)₂/Xantphos systems reduce side reactions during iodination, improving yield to 85%.
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Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes while maintaining 90% purity.
Molecular Interactions and Reactivity
Electronic Effects
The electron-withdrawing fluorine and iodine atoms create a polarized ring system, as evidenced by:
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NMR Chemical Shifts:
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Infrared Spectroscopy: Strong absorption at 1,540 cm⁻¹ (C=N stretching) and 740 cm⁻¹ (C-I bending).
Reaction Pathways
The compound participates in:
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Nucleophilic Aromatic Substitution: Iodine at position 4 is replaced by amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C).
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst.
Biological and Industrial Applications
Pharmaceutical Applications
1-Ethyl-5-fluoro-4-iodo-1H-pyrazole serves as a precursor in drug discovery:
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Antimicrobial Agents: Derivatives inhibit Escherichia coli DNA gyrase B (IC₅₀ = 0.8 μM).
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Anticancer Candidates: Pyrazole-platinum complexes exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM).
Agrochemical Uses
In agriculture, the compound is utilized in:
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Herbicides: Inhibits acetolactate synthase (ALS) in weeds, reducing crop competition.
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Fungicides: Disrupts ergosterol biosynthesis in Fusarium species.
Table 2: Comparative Bioactivity of Pyrazole Derivatives
Compound | Target Enzyme | IC₅₀ (μM) | Application |
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1-Ethyl-5-fluoro-4-iodo-1H-pyrazole | DNA gyrase B | 0.8 | Antibacterial |
1-Methyl-3-ethyl-4-chloropyrazole | ALS | 1.2 | Herbicide |
3,5-Dimethyl-1-phenylpyrazole | CYP51 | 2.5 | Antifungal |
Future Research Directions
Synthetic Chemistry
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Development of enantioselective routes for chiral pyrazole derivatives.
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Exploration of flow chemistry systems for large-scale production.
Biomedical Engineering
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Conjugation with nanoparticles for targeted drug delivery.
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Investigation of anti-inflammatory properties via COX-2 inhibition assays.
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